Guaiacol

Description

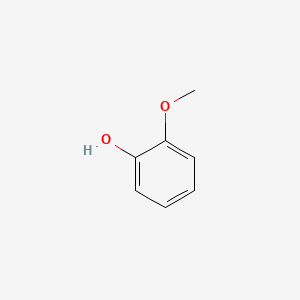

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26247-00-7 | |

| Record name | Phenol, 2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26247-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023113 | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (open cup) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/591/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |

CAS No. |

90-05-1 | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guaiacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guaiacol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA7MAH9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |

| Record name | O-METHOXYPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Methoxyphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guaiacol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Guaiacol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol, systematically named 2-methoxyphenol, is a naturally occurring organic compound found in wood smoke, creosote, and various essential oils.[1] It is a key aromatic compound that contributes to the flavor and aroma of many substances, including roasted coffee and whiskey.[1] Beyond its sensory characteristics, this compound serves as a versatile precursor in the synthesis of a wide range of flavorants, fragrances, and pharmaceuticals, most notably vanillin and the expectorant guaifenesin.[2][3] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, reactivity, and its diverse biological activities, offering valuable insights for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a monosubstituted phenol with a methoxy group at the ortho position of the hydroxyl group on the benzene ring. Its chemical formula is C₇H₈O₂.[4] This structure imparts a unique combination of chemical and physical properties that are critical to its reactivity and applications.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | References |

| Molecular Formula | C₇H₈O₂ | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Colorless to pale yellow crystalline solid or oily liquid | |

| Odor | Smoky, phenolic, medicinal | |

| Melting Point | 26–32 °C | |

| Boiling Point | 204–206 °C | |

| Density | ~1.112 g/mL (liquid), ~1.129 g/cm³ (solid) | |

| Solubility | Slightly soluble in water (17-23.3 g/L at 15-25°C). Soluble in ethanol, ether, chloroform, glycerol, and aqueous alkaline solutions. | |

| pKa | 9.98 |

Synthesis and Chemical Reactivity

Synthesis of this compound

Industrially, this compound is primarily synthesized through the methylation of catechol (1,2-dihydroxybenzene) using reagents such as dimethyl sulfate or dimethyl carbonate in the presence of a base.

Key Industrial Synthesis Method:

-

Methylation of Catechol: This process involves the reaction of catechol with a methylating agent. For example, using dimethyl sulfate and a base like potash (potassium carbonate) or sodium hydroxide. C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂

Other laboratory-scale synthesis methods include:

-

Hydrolysis of o-anisidine: The diazonium salt of o-anisidine can be hydrolyzed to yield this compound.

-

Selective mono-demethylation of veratrole (1,2-dimethoxybenzene): This involves the removal of one methyl group from veratrole.

Chemical Reactivity

The chemical reactivity of this compound is governed by the hydroxyl and methoxy functional groups on the aromatic ring.

-

Precursor for Vanillin Synthesis: A significant industrial application of this compound is in the production of vanillin. The process typically involves the condensation of this compound with glyoxylic acid, followed by oxidation and decarboxylation.

-

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating and ortho-, para-directing, making the benzene ring susceptible to electrophilic substitution reactions.

-

Oxidation: this compound can be oxidized to form colored products. For instance, in the presence of peroxidase and hydrogen peroxide, it is oxidized to tetrathis compound, a colored compound. This reaction forms the basis of a common enzymatic assay.

-

Etherification: The hydroxyl group can be etherified. For example, its reaction with glycerol ethers forms guaifenesin.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a molecule of interest in pharmacology and drug development.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. It can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. By suppressing these pathways, this compound can reduce the production of inflammatory mediators.

Below is a diagram illustrating the proposed anti-inflammatory mechanism of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Antioxidant Activity

This compound acts as an antioxidant by scavenging reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This activity is being explored for its potential in preventing and treating diseases associated with oxidative damage.

Expectorant Properties

One of the most well-known medicinal uses of this compound and its derivatives (like guaifenesin) is as an expectorant. The proposed mechanism involves irritation of the gastric mucosa, which in turn stimulates an increase in the volume and a decrease in the viscosity of respiratory tract secretions. This facilitates the removal of mucus from the airways.

Antimicrobial and Antifungal Activity

This compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Studies have shown that this compound can inhibit fungal growth and mycotoxin production by interfering with cellular processes such as calcium ion transport.

Other Biological Activities

Recent research has uncovered other potential therapeutic applications for this compound. It has been identified as a candidate for treating adult polyglucosan body disease by lowering polyglucosan levels. It has also been shown to have antiseptic and local anesthetic properties.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize and evaluate the properties of this compound.

This compound Peroxidase Assay

This spectrophotometric assay is widely used to measure peroxidase activity, with this compound acting as the substrate.

-

Principle: In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of this compound to form a colored product, tetrathis compound. The rate of formation of tetrathis compound is monitored by measuring the increase in absorbance at 470 nm.

-

Reagents:

-

Potassium phosphate buffer (e.g., 0.05 M, pH 7.0)

-

This compound solution (e.g., 2.7 mM)

-

Hydrogen peroxide solution (e.g., 2 mM)

-

Enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, this compound solution, and hydrogen peroxide solution.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately measure the change in absorbance at 470 nm over a set period using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of tetrathis compound (26.6 mM⁻¹cm⁻¹).

-

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

-

Reagents:

-

DPPH solution in a suitable solvent (e.g., methanol or ethanol)

-

This compound solution at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

-

Procedure:

-

Add a solution of this compound at different concentrations to a DPPH solution.

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of this compound.

-

HPLC Method:

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

-

Typical Conditions:

-

Column: A reverse-phase column, such as a C18 or a specialized column like Primesep 100, is often used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength around 275 nm is common for this compound.

-

-

-

GC-MS Method:

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

-

Typical Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

-

Carrier Gas: Helium is a common carrier gas.

-

Injection: Split or splitless injection can be used depending on the sample concentration.

-

Ionization: Electron ionization (EI) is typically used.

-

Analysis: The mass spectrum of the eluting peak corresponding to this compound is compared with a reference library for confirmation.

-

-

Conclusion

This compound is a molecule of significant scientific and industrial importance. Its well-defined chemical structure and properties make it a valuable precursor for a wide array of products in the flavor, fragrance, and pharmaceutical industries. The diverse biological activities of this compound, including its anti-inflammatory, antioxidant, and antimicrobial effects, underscore its potential for further research and development in the field of therapeutics. A thorough understanding of its synthesis, reactivity, and biological mechanisms, as outlined in this guide, is essential for harnessing its full potential in various scientific and commercial applications.

References

- 1. Assay of this compound Peroxidase Activity [bio-protocol.org]

- 2. Solid-phase extraction and HPLC determination of 4-vinyl this compound and its precursor, ferulic acid, in orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and this compound in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Guaiacol: From Lignin Valorization to High-Value Chemical Production

A Technical Guide to Natural Sources and Isolation from Lignin

Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound that holds significant interest for the chemical, pharmaceutical, and food industries.[1] Traditionally sourced from plant resins and wood creosote, its production from lignin, the second most abundant terrestrial biopolymer, represents a critical pathway in the development of sustainable biorefineries.[2][3] Lignin's complex, aromatic structure makes it a prime candidate for valorization into high-value chemicals, with this compound being a key monomeric product.[4] This guide provides a comprehensive overview of this compound's natural sources and details the prevailing technical methodologies for its isolation from various lignin feedstocks, targeting researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is a constituent of numerous natural products, contributing to their distinct sensory profiles. Its presence is most notably associated with:

-

Wood Smoke: this compound is a primary product of the thermal decomposition, or pyrolysis, of lignin in wood. This imparts the characteristic smoky flavor and aroma to smoked foods, such as bacon and fish, as well as beverages like whiskey.

-

Essential Oils: It is found in the essential oils of various plants, including celery seeds, tobacco leaves, orange leaves, and lemon peels.

-

Foods and Beverages: Beyond smoked products, this compound contributes to the complex flavor profiles of roasted coffee and the aging notes in wine.

-

Plants and Resins: Historically, this compound was derived from guaiacum resin. It is also produced by a variety of plants and can be extracted from the wood creosote oil of trees like pine and beech. The wood creosote oil of beech (Fagus longipetiolata Seem.) can contain approximately 25% this compound.

-

Insect Pheromones: In the gut of the desert locust (Schistocerca gregaria), this compound is produced by the bacterium Pantoea agglomerans through the breakdown of plant matter and acts as a key component of swarming pheromones.

Isolation of this compound from Lignin

Lignin is a complex polymer composed of phenylpropanoid units, primarily guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units. The depolymerization of lignin to yield this compound focuses on the cleavage of the ether and carbon-carbon bonds that link these monomeric units, particularly the prevalent β-O-4 linkages. The ratio of S to G units in the lignin source is a critical factor, with gymnosperm (softwood) lignins having a higher G content, making them a preferable source for this compound production.

Several thermochemical and catalytic strategies have been developed to depolymerize lignin into monomeric phenols, including this compound.

Thermochemical Depolymerization

Pyrolysis: This method involves the thermal degradation of lignin at high temperatures in the absence of oxygen. Pyrolysis of lignin from gymnosperms, which is rich in coniferyl alcohol units, yields a higher proportion of this compound. Catalytic pyrolysis, using catalysts such as ZSM-5 or nanoceria, can be employed to improve the selectivity and yield of specific aromatic compounds. For instance, a continuous steam-assisted, low-temperature pyrolysis of alkali lignin has been shown to achieve a high relative selectivity of this compound components (79% to 90.7%).

Hydrothermal Liquefaction (HTL): HTL is a process that uses hot, compressed water as a solvent and catalyst to break down biomass. For lignin, HTL is typically conducted at temperatures between 150°C and 400°C and pressures of 100–220 bar. This process cleaves the β–O–4 linkages, resulting in a bio-oil rich in aromatic compounds, including phenol, catechol, and this compound. The use of water in its sub- or supercritical state enhances its polarity and solubility properties, facilitating the depolymerization while helping to maintain the functional groups on the aromatic rings.

Catalytic Depolymerization

Catalytic approaches offer greater control over product distribution and can achieve higher yields of specific monomers under milder conditions.

Catalytic Hydrogenolysis and Transfer Hydrogenolysis: This reductive process involves the cleavage of C-O bonds in the presence of a catalyst and a hydrogen source. Reductive Catalytic Fractionation (RCF) is a prominent method that can efficiently convert lignin into a narrow array of monomeric products, including 4-propanol this compound, 4-propyl this compound, and 4-ethyl this compound. Catalytic transfer hydrogenolysis, using a hydrogen-donating solvent like isopropyl alcohol with catalysts such as Pd-Lewis acid metal oxides on activated carbon, has been shown to produce this compound and its derivatives with yields up to 10.3 wt% for alkyl guaiacols.

Hydrolysis of Ether Linkages: Certain Lewis acid catalysts can selectively hydrolyze the ether linkages in lignin. A notable example is the use of Lanthanum(III) triflate (La(OTf)₃), which catalyzes the transformation of lignin to produce this compound as the sole liquid product with yields reaching up to 25.5 wt%.

Oxidative Depolymerization: This method utilizes an oxidizing agent, such as molecular oxygen, to break down the lignin polymer. Non-catalytic oxidative depolymerization in perfluorodecalin, a solvent with exceptionally high oxygen solubility, has yielded up to 10.5 wt% of phenolic monomers, including vanillin and syringaldehyde, which are closely related to this compound. Electro-oxidative depolymerization is another emerging sustainable method that uses renewable electricity to drive the reaction under mild conditions.

Thermocatalytic Depolymerization: This approach combines thermal energy with catalysis. A one-pot process using an HZSM-5 catalyst in an alkaline water-THF co-solvent has been reported to convert Kraft lignin into "guaiacols" with a significant yield of 61%.

Enzymatic Depolymerization

Enzymatic methods represent a green chemistry approach to lignin valorization. The β-etherase pathway found in certain bacteria, such as Sphingomonas, can cleave the abundant β-O-4 aryl ether bonds. In vitro studies using a minimal set of β-etherase pathway enzymes have demonstrated the release of guaiacyl (G), syringyl (S), and tricin (T) units from lignin oligomers.

Quantitative Data on this compound Isolation

The yield of this compound and its derivatives is highly dependent on the lignin source, the depolymerization method, and the specific process conditions. The following table summarizes key quantitative data from cited literature.

| Lignin Source | Depolymerization Method | Catalyst / Conditions | Product(s) | Yield (wt%) | Reference |

| Unspecified Lignin | Catalytic Hydrolysis | La(OTf)₃ | This compound | up to 25.5 | |

| Unspecified Lignin | Catalytic Hydrolysis (Scale-up) | La(OTf)₃ | This compound | up to 21.2 | |

| Kraft Lignin | Thermocatalytic Depolymerization | HZSM-5, NaOH, Water-THF | Guaiacols | 61 | |

| Alkali Lignin | Catalytic Transfer Hydrogenolysis | 2%Pd-5%Mo on Activated Carbon | Alkyl guaiacols | 10.3 | |

| Alkali Lignin | Catalytic Transfer Hydrogenolysis | 2%Pd-5%Mo on Activated Carbon | This compound | 4.2 | |

| Native Lignin | Non-catalytic Oxidative Depolymerization | O₂, Perfluorodecalin, 250°C, 10 min | Total Phenolic Monomers | 10.5 | |

| Kraft Lignin | Pyrolysis (Formate-assisted) | - | Guaiacols | 23.65 (relative content) | |

| 20 g Kraft Lignin | Extraction | - | This compound | 0.35 (0.07 g) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experimental procedures cited in the literature for the isolation and analysis of this compound from lignin.

Protocol: Catalytic Hydrolysis of Lignin with La(OTf)₃

This protocol is based on the work described by Han and co-workers for the selective production of this compound.

-

Reactor Setup: A stainless-steel batch reactor equipped with a magnetic stirrer is used.

-

Reactant Charging: The reactor is charged with a specified amount of lignin, La(OTf)₃ catalyst, and a solvent (e.g., water).

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., Argon), and heated to the target temperature (e.g., 270°C). The reaction is allowed to proceed for a set duration with continuous stirring.

-

Product Recovery: After the reaction, the reactor is cooled to room temperature. The liquid and solid phases are separated. The liquid product, containing this compound, is extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: The extracted organic phase is concentrated under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation. The yield and purity of this compound are determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Hydrothermal Liquefaction (HTL) of Soda Lignin

This protocol is adapted from the procedure for preparing HTL feedstock.

-

Feedstock Preparation: A solution is prepared by dissolving soda lignin and a catalyst/additive (e.g., 30 g of KOH) in water to create a slurry with a specific weight percentage of lignin (e.g., a total weight of 30 kg).

-

Reactor Charging: The lignin slurry is charged into a continuous or batch HTL reactor.

-

Reaction Conditions: The reactor is pressurized (e.g., to 230 bar) and heated at a controlled rate (e.g., 5 °C/min) to the target temperature (e.g., 350°C). The reaction is maintained at these conditions for a specific residence time (e.g., 19 minutes).

-

Product Collection: After the reaction, the reactor is rapidly cooled. The product mixture, consisting of bio-oil, an aqueous phase, solid biochar, and gas, is collected.

-

Separation and Analysis: The bio-oil phase, containing this compound and other phenolic compounds, is separated from the aqueous phase and solids. The composition of the bio-oil is analyzed using techniques such as GC-MS or Gas Chromatography with Flame Ionization Detection (GC-FID).

Protocol: Product Analysis by Gas Chromatography (GC)

This protocol is based on the analytical conditions described for analyzing depolymerized lignin products.

-

Sample Preparation: The bio-oil sample is dissolved in a suitable solvent (e.g., acetone) and an internal standard (e.g., phenol) is added for quantification.

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Column: An appropriate capillary column is installed (e.g., Elite BAC-1 Advantage, 30m length, 0.32 mm internal diameter, 1.8 µm film thickness).

-

GC Conditions:

-

Injection Temperature: 250°C.

-

Split Ratio: 1:50.

-

Oven Temperature Program: Initial temperature of 120°C held for 1 minute, then ramped at 30°C/min to 225°C and held for 1.5 minutes.

-

-

Data Analysis: The concentration of this compound and other compounds is determined by comparing their peak areas to that of the internal standard, using pre-established calibration curves. Product identification is confirmed by GC-MS.

Workflow and Signaling Pathways

The overall process of obtaining this compound from lignin can be visualized as a multi-step workflow, from the raw biomass to the final purified product. The choice of pathway within this workflow depends on the desired product selectivity, yield, and economic feasibility.

Caption: General workflow for the isolation of this compound from lignin.

This technical guide highlights the significant potential of lignin as a renewable feedstock for this compound production. While various methods have shown promise, further research into catalyst development, process optimization, and efficient product separation is necessary to realize the full economic and environmental benefits of lignin valorization.

References

Guaiacol: A Technical Guide to its Antimicrobial Properties Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, has demonstrated significant antimicrobial properties against a range of plant pathogens. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's efficacy, its mode of action, and its potential to induce plant defense mechanisms. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the complex biological pathways involved. As the demand for sustainable and effective plant protection solutions grows, this compound presents a promising avenue for the development of novel antimicrobial agents.

Introduction

Plant diseases caused by pathogenic fungi and bacteria are a major threat to global food security. The increasing prevalence of fungicide and bactericide resistance necessitates the exploration of new antimicrobial compounds. This compound, a key component of wood vinegar and a derivative of lignin pyrolysis, has emerged as a compound of interest due to its broad-spectrum antimicrobial and antioxidant activities[1][2]. This guide aims to consolidate the existing research on this compound's effects on plant pathogens, providing a valuable resource for researchers and professionals in the field of plant pathology and drug development.

Antimicrobial Spectrum and Efficacy of this compound

This compound has been shown to inhibit the growth of various plant pathogenic fungi and bacteria. The extent of its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and the Median Effective Concentration (EC50).

Quantitative Antimicrobial Data

While research into the antimicrobial properties of this compound is ongoing, the most comprehensive data to date is on its activity against the fungal pathogen Fusarium graminearum. Data on other pathogens is still emerging, with studies on related phenolic compounds and wood vinegar providing strong indications of this compound's potential.

| Pathogen | Pathogen Type | Efficacy Metric | Value (mM) | Reference |

| Fusarium graminearum | Fungus | EC50 | 1.838 | [1][2][3] |

| Rhizoctonia solani | Fungus | - | - | |

| Sclerotinia sclerotiorum | Fungus | - | - | |

| Botrytis cinerea | Fungus | - | - | |

| Xanthomonas campestris | Bacterium | - | - | |

| Pseudomonas aeruginosa | Bacterium | - | - |

Qualitative Effects on Pathogen Morphology and Development

Studies have demonstrated that this compound can induce significant morphological changes in fungal pathogens. In Fusarium graminearum, treatment with this compound leads to:

-

Inhibition of Mycelial Growth: A dose-dependent reduction in the growth of the fungal mycelium has been observed.

-

Inhibition of Conidial Formation and Germination: this compound significantly reduces the production of conidia and hinders their ability to germinate.

-

Hyphal Morphology Alterations: Scanning electron microscopy has revealed that this compound treatment causes the collapse and deformation of fungal hyphae.

Mode of Action

The antimicrobial activity of this compound is attributed to a multi-faceted mode of action that targets both the structural integrity and the cellular processes of the pathogen.

Disruption of Cell Membrane Integrity

The primary mechanism of this compound's antimicrobial action is the disruption of the pathogen's cell membrane. As a phenolic compound, this compound can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability. This disruption results in the leakage of essential intracellular components and ultimately leads to cell death.

Interference with Ion Homeostasis

This compound has been shown to disrupt calcium ion (Ca2+) transport channels within fungal cells. This interference with Ca2+ homeostasis can trigger a cascade of downstream effects, including the disruption of signaling pathways and the impairment of essential cellular functions.

Modulation of Oxidative Stress Response

Interestingly, while this compound is an antioxidant, it appears to modulate the oxidative stress response within the pathogen. In F. graminearum, this compound treatment has been associated with a decrease in the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). This suggests that this compound may interfere with the pathogen's ability to cope with oxidative stress, rendering it more susceptible to damage.

Induction of Plant Defense Signaling Pathways

Beyond its direct antimicrobial effects, there is growing evidence to suggest that this compound can also protect plants by inducing their own defense mechanisms. This is likely mediated through the activation of key plant hormone signaling pathways.

The Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The salicylic acid (SA) and jasmonic acid (JA) pathways are two of the most important signaling cascades in plant immunity. Studies on phenolic compounds and wood vinegar have shown that they can stimulate the production of SA and JA, leading to the expression of defense-related genes and the accumulation of antimicrobial compounds. While direct evidence for this compound is still being gathered, its phenolic nature strongly suggests a similar mode of action.

Proposed induction of plant defense pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a target plant pathogenic bacterium or fungus.

Workflow for MIC determination by broth microdilution.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)

-

This compound

-

Solvent for this compound (e.g., ethanol or DMSO)

-

Target plant pathogen culture

-

Spectrophotometer or hemocytometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the target pathogen in the appropriate liquid medium to the mid-logarithmic phase.

-

Adjust the concentration of the culture to a final density of approximately 1 x 10^5 colony-forming units (CFU)/mL or spores/mL using a spectrophotometer or hemocytometer.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the culture broth in the wells of the 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the prepared pathogen inoculum to each well containing the this compound dilutions.

-

Include a positive control (inoculum in broth without this compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the growth of the target pathogen for 24-72 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Alternatively, use a microplate reader to measure the optical density at 600 nm.

-

In-Planta Disease Control Assay

This protocol describes a method to assess the efficacy of this compound in controlling a plant disease in a whole-plant system.

Workflow for an in-planta disease control assay.

Materials:

-

Susceptible host plants

-

Target plant pathogen

-

This compound

-

Spraying equipment

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Plant Growth:

-

Grow a sufficient number of susceptible host plants to the desired growth stage (e.g., 3-4 leaf stage).

-

-

Treatment Application:

-

Prepare this compound solutions at various concentrations.

-

Divide the plants into treatment groups, including a control group (sprayed with water or a solvent control).

-

Apply the this compound solutions to the foliage of the plants until runoff.

-

-

Pathogen Inoculation:

-

After a specified period (e.g., 24 hours) to allow for potential induction of plant defenses, inoculate the plants with a suspension of the target pathogen.

-

-

Incubation:

-

Place the plants in a growth chamber or greenhouse with conditions of temperature and humidity that are optimal for disease development.

-

-

Disease Assessment:

-

At regular intervals (e.g., 3, 5, and 7 days post-inoculation), assess the disease severity using a standardized rating scale.

-

-

Data Analysis:

-

Calculate the disease incidence and severity for each treatment group and compare them to the control group to determine the protective effect of this compound.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antimicrobial agent for the control of plant pathogens. Its multifaceted mode of action, targeting both the pathogen directly and potentially inducing host defense mechanisms, makes it a compelling candidate for further research and development.

Future research should focus on:

-

Expanding the knowledge of its antimicrobial spectrum: Determining the MIC and EC50 values of this compound against a broader range of economically important plant pathogens.

-

Elucidating the precise mechanisms of plant defense induction: Investigating the direct effects of this compound on the salicylic acid and jasmonic acid signaling pathways in various plant species.

-

Optimizing formulation and delivery methods: Developing stable and effective formulations of this compound for practical application in agricultural settings.

-

Field trials: Conducting comprehensive field trials to evaluate the efficacy of this compound under real-world conditions.

By addressing these research gaps, the full potential of this compound as a valuable tool in sustainable agriculture can be realized, offering a natural and effective alternative to conventional synthetic pesticides.

References

- 1. The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Antioxidant this compound Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

Guaiacol: A Comprehensive Toxicological and Safety Profile for Laboratory Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound widely utilized in research laboratories as a building block for the synthesis of various pharmaceutical and specialty chemicals. Its presence in vanilla flavorings and expectorants belies a more complex toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the toxicological data and safety profile of this compound, with a focus on its implications within a research and development setting. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this compound safely and to interpret toxicological findings in the context of their work.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound, providing a comparative overview of its acute toxicity, irritation potential, and genotoxicity.

Table 1: Acute Toxicity of this compound

| Route of Exposure | Species | LD50 (Median Lethal Dose) | Reference(s) |

| Oral | Rat | 725 mg/kg | [1] |

| Oral | Mouse | 621 mg/kg | [2][3] |

| Oral | Rabbit | 725 mg/kg | [4] |

| Dermal | Rabbit | 4600 mg/kg | [4] |

| Subcutaneous | Mouse | LD50 not explicitly stated, but lethal effects observed at 25-400 µl/40g |

Table 2: Skin and Eye Irritation Profile of this compound

| Endpoint | Species | Observation | Reference(s) |

| Skin Irritation | Rabbit | Severe irritation with 500 mg applied for 24 hours | |

| Eye Irritation | Rabbit | Mild irritation with 5 mg |

Table 3: Genotoxicity and Carcinogenicity of this compound

| Test | System | Result | Reference(s) |

| Ames Test | S. typhimurium | Negative | |

| In vivo Micronucleus Test | Mouse | Negative | |

| Carcinogenicity | IARC, NTP, ACGIH, OSHA | Not classified as a carcinogen |

Key Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are provided below. These protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity of this compound was determined using a protocol consistent with the now-rescinded OECD Guideline 401.

-

Test Animals: Healthy, young adult rats, mice, or rabbits of a single strain were used. Animals were fasted prior to dosing.

-

Dosage: this compound was administered as a single oral dose via gavage. A range of dose levels was used to determine the dose that was lethal to 50% of the test population (LD50).

-

Observation Period: Animals were observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

-

Pathology: A gross necropsy was performed on all animals at the end of the study to identify any treatment-related abnormalities.

Acute Dermal Toxicity (Following OECD Guideline 402)

The potential for this compound to cause systemic toxicity upon skin contact was assessed following OECD Guideline 402.

-

Test Animals: Healthy, young adult rabbits with intact skin were utilized.

-

Application: A single dose of this compound was applied to a shaved area of the back (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Dosage: A limit test is often performed first at a high dose level (e.g., 2000 mg/kg). If no toxicity is observed, no further testing is necessary. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observation Period: Animals were observed for signs of toxicity and mortality for at least 14 days. Body weight was recorded weekly.

Dermal Irritation (Following OECD Guideline 404)

The potential of this compound to cause skin irritation was evaluated according to OECD Guideline 404.

-

Test Animals: Healthy, young adult albino rabbits were used.

-

Application: A 0.5 g or 0.5 mL sample of this compound was applied to a small patch of shaved skin and covered with a semi-occlusive dressing for 4 hours.

-

Observation: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions was scored.

-

Reversibility: The reversibility of any observed skin reactions was assessed over a 14-day observation period.

Eye Irritation (Following OECD Guideline 405)

The potential for this compound to cause eye irritation was assessed using a method consistent with OECD Guideline 405.

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects were used.

-

Application: A single dose of 0.1 mL of liquid or 100 mg of solid this compound was instilled into the conjunctival sac of one eye. The other eye served as a control.

-

Observation: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions was scored.

-

Reversibility: The reversibility of any observed eye lesions was followed for up to 21 days.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The mutagenic potential of this compound was evaluated using the Ames test, which follows the principles of OECD Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) were used.

-

Methodology: The bacterial strains were exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver). The ability of this compound to cause a reverse mutation, allowing the bacteria to grow on a histidine- or tryptophan-deficient medium, was assessed by counting the number of revertant colonies.

-

Controls: Positive and negative (solvent) controls were run concurrently to validate the test system.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

The clastogenic (chromosome-damaging) potential of this compound was assessed in vivo using the micronucleus test, consistent with OECD Guideline 474.

-

Test Animals: Typically, mice of a standard strain are used.

-

Dosage: Animals were administered this compound, usually by oral gavage or intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow or peripheral blood was collected at appropriate time points after treatment.

-

Analysis: Erythrocytes were examined for the presence of micronuclei, which are small, extranuclear bodies that form as a result of chromosome breakage or spindle dysfunction during cell division. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) was determined.

-

Controls: Positive and negative (vehicle) control groups were included in the study.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Pathway of this compound

In the body, this compound undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that can be readily excreted. This detoxification pathway is crucial in mitigating the systemic toxicity of this compound.

Caption: Metabolic pathway of this compound via glucuronidation and sulfation.

This compound-Induced Developmental Toxicity via Wnt Signaling Pathway Disruption

Recent studies in zebrafish embryos have indicated that this compound can induce craniofacial malformations by disrupting the Wnt signaling pathway. This toxicity is mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent interference with key components of the Wnt pathway, such as β-catenin.

Caption: Proposed mechanism of this compound-induced developmental toxicity via Wnt signaling.

Safety Profile and Laboratory Handling

Hazard Identification

-

Harmful if swallowed: Ingestion can lead to systemic effects similar to phenol, including nausea, vomiting, and potential damage to the digestive system.

-

Causes skin irritation: Prolonged or repeated contact can cause moderate to severe skin irritation and dermatitis.

-

Causes serious eye irritation: Direct contact can cause significant eye irritation.

-

Potential for skin sensitization: Some evidence suggests that this compound may cause skin sensitization in susceptible individuals.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory when handling this compound.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: In well-ventilated areas, respiratory protection is typically not required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate in research and development, but it possesses a distinct toxicological profile that demands respect and careful handling. This guide has summarized the key toxicological data, detailed the experimental protocols used to generate this data, and provided insights into the mechanisms of its toxicity. By adhering to the recommended safety precautions and handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding of the information presented here is essential for all personnel involved in the handling and use of this compound in a research setting.

References

The Pyrolysis of Guaiacol: A Technical Guide to Reaction Pathways and Product Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract